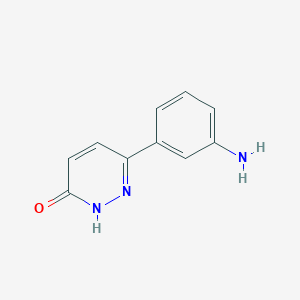

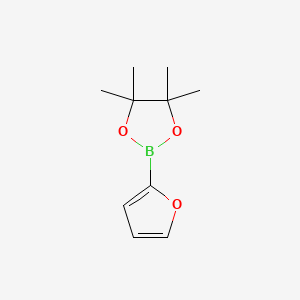

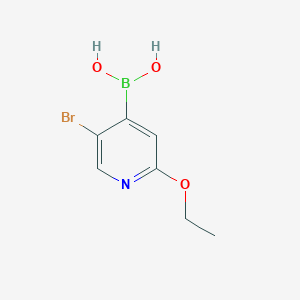

![molecular formula C9H12BrNO B1280507 2-{[(2-溴苯基)甲基]氨基}乙醇 CAS No. 251326-32-6](/img/structure/B1280507.png)

2-{[(2-溴苯基)甲基]氨基}乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol is a chemical of interest in the field of medicinal chemistry, particularly for its potential use in the synthesis of pharmacologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds, such as the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, has been described in the literature. These compounds serve as intermediates for the synthesis of S1P1 receptor agonists. A scalable synthesis method has been developed to produce these isomers in gram quantities with high enantiomeric and diastereomeric excesses, demonstrating the potential for efficient synthesis of complex bromophenyl-containing compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol can be intricate, as evidenced by the crystal structure of 1,2-bis(2-aminophenoxy)ethane. This compound exhibits intermolecular interactions between amine groups and oxygen atoms of neighboring molecules, as well as weak C-H...O hydrogen-bonding interactions. Such structural features are important for understanding the reactivity and interaction potential of bromophenyl compounds .

Chemical Reactions Analysis

Chemical reactions involving bromophenyl moieties can be complex. For instance, 2-hydroxy-2-methylpropiophenone undergoes multiple arylation reactions with aryl bromides in the presence of a palladium catalyst, leading to successive C-C and C-H bond cleavages. This indicates that bromophenyl compounds can participate in palladium-catalyzed cross-coupling reactions, which could be relevant for the modification of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. The presence of bromine suggests that the compound would have significant molecular weight and could be reactive in electrophilic aromatic substitution reactions. The aminoethanol moiety could contribute to the compound's solubility in polar solvents and its potential for forming hydrogen bonds, affecting its boiling point, melting point, and solubility .

科学研究应用

代谢和生化途径

该化合物已被研究其代谢途径和生化相互作用。例如,在一项研究中,研究了类似化合物 4-溴-2,5-二甲氧苯乙胺 (2C-B) 在大鼠中的代谢,发现了各种代谢物,表明存在多个代谢途径。这意味着类似的溴苯基化合物可能经历复杂的代谢转化,包括脱氨作用和随后的还原或氧化过程 (金森等人,2002 年)。

化学合成与改性

溴苯基化合物的化学合成和改性对于它们在各个领域的应用至关重要。通过使 1-(4-溴苯基)-3-吗啉代-2-苯基丙烷-1-酮与格氏化合物反应,可以合成叔氨基醇,这可以被认为是苯海索的类似物,突出了溴苯基化合物在化学合成中的多功能性 (伊萨哈尼扬等人,2008 年)。

DNA 相互作用和药物开发

溴苯基化合物也因其与生物大分子相互作用和潜在药物开发应用而受到研究。一项研究合成了源自 2,6-二氨基吡啶的席夫碱配体,并研究了其 DNA 结合特性及其金属配合物,表明其适合作为候选药物 (库尔特等人,2020 年)。

分子结构和分析

了解溴苯基化合物的分子结构和键合模式对于它们在科学研究中的应用至关重要。例如,与溴苯基化合物密切相关的烯胺酮中的氢键模式得到了表征,提供了对这种化合物的分子相互作用和稳定性的见解 (巴尔德森等人,2007 年)。

计算化学和模拟研究

溴苯基化合物一直是计算化学和模拟研究的主题,以预测它们的性质和相互作用。例如,对某些溴苯基衍生物进行了量子化学和分子动力学模拟研究,以预测它们对铁的缓蚀性能,展示了该化合物材料科学应用中的潜力 (卡亚等人,2016 年)。

属性

IUPAC Name |

2-[(2-bromophenyl)methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTOOAFMQJAGTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

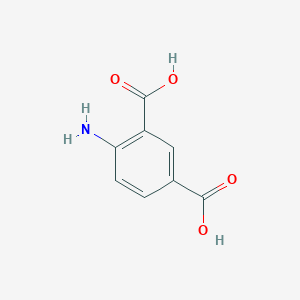

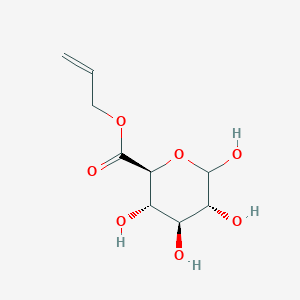

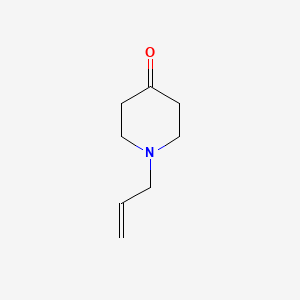

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)